N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide
CAS No.:
Cat. No.: VC20205088
Molecular Formula: C19H22N2O5S2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O5S2 |
|---|---|
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C19H22N2O5S2/c1-11-4-5-13-15(9-11)27-19(21-17(22)14-3-2-7-26-14)16(13)18(23)20-12-6-8-28(24,25)10-12/h2-3,7,11-12H,4-6,8-10H2,1H3,(H,20,23)(H,21,22) |
| Standard InChI Key | IPGVHRKDDPHFCC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC=CO4 |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide |
| Molecular Formula | CHNOS |
| Molecular Weight | ~412.49 g/mol |
| Functional Groups | Amide (-CONH), Sulfone (-SO), Benzothiophene, Furan |
Structural Features
The compound features several distinct structural elements:
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Tetrahydrothiophene Sulfone Unit: This group contributes to the compound's hydrophilic and electron-withdrawing properties.
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Benzothiophene Core: Known for its bioactivity in various pharmacological applications.
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Furan Ring: Adds aromaticity and potential for molecular interactions.
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Amide Linkages: Provide stability and act as hydrogen bond donors/acceptors.
Synthesis
Although specific synthesis protocols for this compound are not directly available in the provided data, similar compounds involving benzothiophene derivatives and sulfone groups are typically synthesized through multi-step reactions involving:
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Functionalization of the benzothiophene core.
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Introduction of the sulfone group via oxidation of tetrahydrothiophene derivatives.
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Coupling reactions to attach the furan carboxamide moiety.
Pharmacological Relevance
Compounds with similar structures have been studied for:
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Anti-inflammatory activity (e.g., inhibition of enzymes like 5-lipoxygenase) .
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Anticancer properties due to their ability to induce apoptosis in cancer cells .
Given its structural complexity, this compound could be explored for:
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Enzyme inhibition assays.
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Drug discovery programs targeting oxidative stress-related pathways.
Material Science
The presence of stable sulfone and aromatic groups suggests potential utility in designing advanced materials or as intermediates in polymer chemistry.
Molecular Docking Studies
To evaluate its biological activity, molecular docking studies can be performed against key enzymes such as:
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Cyclooxygenase (COX).
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Lipoxygenase (LOX).
Toxicological Profiling
Comprehensive toxicology studies are required to assess:
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Cytotoxicity against normal and cancerous cell lines.
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Environmental impact due to potential persistence.
Synthetic Optimization
Developing cost-effective and scalable synthesis routes will enhance its feasibility for industrial applications.
Table: Comparison with Related Compounds
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